molecular formula C17H13NO2 B4759665 5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone

5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone

Cat. No. B4759665
M. Wt: 263.29 g/mol
InChI Key: AKXOHSBRTOOCQD-OQLLNIDSSA-N
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Description

5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone, also known as MCI-186 or edaravone, is a synthetic free radical scavenger that was first developed in Japan in the 1980s. It has been used as a neuroprotective agent in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).

Mechanism of Action

5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are produced during ischemia-reperfusion injury. It also inhibits lipid peroxidation and modulates the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has been shown to improve neurological function, reduce infarct size, and attenuate brain edema in animal models of stroke. It also prolongs survival and delays disease progression in animal models of ALS. In clinical trials, 5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has been shown to improve functional outcomes and reduce mortality in patients with acute ischemic stroke.

Advantages and Limitations for Lab Experiments

5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone is a potent and selective free radical scavenger that has been extensively studied for its neuroprotective effects. However, its use in lab experiments is limited by its high cost and limited availability. In addition, the optimal dose and timing of administration of 5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone in various disease models are still under investigation.

Future Directions

Future research on 5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone should focus on identifying the optimal dose and timing of administration in various disease models, as well as investigating its potential use in other neurological disorders such as traumatic brain injury and Alzheimer's disease. In addition, the development of more cost-effective and efficient synthesis methods for 5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone could lead to wider availability and increased use in research and clinical settings.

Scientific Research Applications

5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has been extensively studied for its neuroprotective effects in various preclinical and clinical studies. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival in animal models of stroke and ALS. In clinical trials, 5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has been shown to improve functional outcomes and reduce mortality in patients with acute ischemic stroke.

properties

IUPAC Name

(3E)-5-(4-methylphenyl)-3-(pyridin-3-ylmethylidene)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-12-4-6-14(7-5-12)16-10-15(17(19)20-16)9-13-3-2-8-18-11-13/h2-11H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXOHSBRTOOCQD-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CN=CC=C3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C\C3=CN=CC=C3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-5-(4-methylphenyl)-3-(pyridin-3-ylmethylidene)furan-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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